Structural Comparison: 3,4-Difluorobenzoyl vs. 4-Fluorobenzoyl Substitution on Azetidine-3-carboxylic Acid Scaffold
The target compound 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid incorporates a 3,4-difluorophenyl moiety, whereas the analog 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid (CAS 1343080-18-1) contains a mono-fluorinated phenyl group [1]. The addition of a second fluorine atom at the meta position alters electronic distribution, hydrogen-bonding capacity, and metabolic vulnerability relative to the para-fluoro analog. Class-level inference from azetidine medicinal chemistry indicates that 3,4-difluoro substitution can enhance metabolic stability while preserving synthetic accessibility compared to mono-fluoro counterparts .
| Evidence Dimension | Fluorine substitution pattern |
|---|---|
| Target Compound Data | 3,4-Difluorobenzoyl group; two fluorine atoms (ortho/meta to carbonyl) |
| Comparator Or Baseline | 4-Fluorobenzoyl group; one fluorine atom (para to carbonyl) |
| Quantified Difference | Difference of +1 fluorine atom; altered electronic and steric profile |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
The 3,4-difluoro pattern provides a distinct electronic and steric environment relative to mono-fluoro analogs, which can alter lead compound properties and SAR exploration without requiring complete resynthesis of the core scaffold.
- [1] Kuujia. Cas no 1343080-18-1 (1-(4-fluorobenzoyl)azetidine-3-carboxylic acid). Product Overview. View Source
